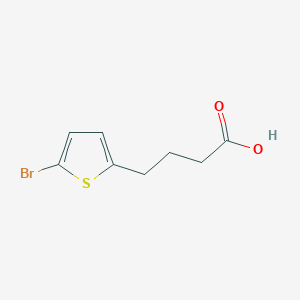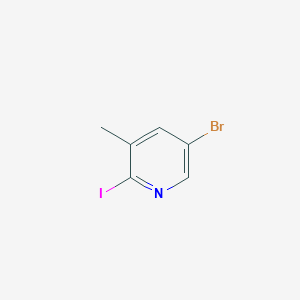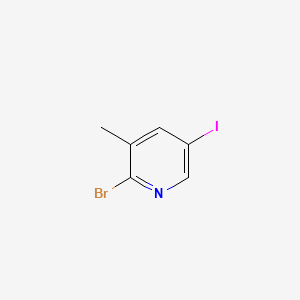
tert-Butyl (3-bromopyridin-4-yl)carbamate
説明
“tert-Butyl (3-bromopyridin-4-yl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O2 . It has a molecular weight of 287.16 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “tert-Butyl (3-bromopyridin-4-yl)carbamate” is1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“tert-Butyl (3-bromopyridin-4-yl)carbamate” is a solid compound . The compound should be stored in a sealed, dry environment at temperatures between 2-8°C .科学的研究の応用
Alzheimer’s Disease Research
Specific Scientific Field
The specific scientific field for this application is Neuroscience , particularly the study of Alzheimer’s disease .
Comprehensive Summary of the Application
In vitro studies suggest that the compound can act as both a β-secretase and an acetylcholinesterase inhibitor . This dual action could potentially prevent the aggregation of the amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 . These are key processes in the development of Alzheimer’s disease.
Methods of Application or Experimental Procedures
The exact experimental procedures were not detailed in the source. However, in vitro studies typically involve the use of cultured cells. The compound would be applied to these cells, and its effects on β-secretase and acetylcholinesterase activity, as well as Aβ aggregation and fAβ formation, would be measured .
Results or Outcomes
The compound was found to inhibit both β-secretase and acetylcholinesterase, and to prevent Aβ aggregation and fAβ formation . This suggests potential therapeutic benefits in the treatment of Alzheimer’s disease. However, further research would be needed to confirm these findings and to explore potential side effects and other implications.
General Research Applications
Specific Scientific Field
The specific scientific field for this application is Chemical Synthesis .
Comprehensive Summary of the Application
This compound is used in various areas of research, including Life Science, Material Science, Chromatography, Analytical and many others . However, the exact applications within these fields are not specified.
Methods of Application or Experimental Procedures
The exact experimental procedures were not detailed in the source. However, in general, this compound would be used in chemical reactions as a reagent or catalyst .
Results or Outcomes
The results or outcomes of these applications are not specified in the source . However, the use of this compound in various fields suggests that it has diverse potential applications.
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(3-bromopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLNTUECLIOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443829 | |
| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-bromopyridin-4-yl)carbamate | |
CAS RN |
257937-08-9 | |
| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



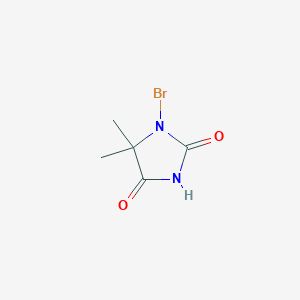
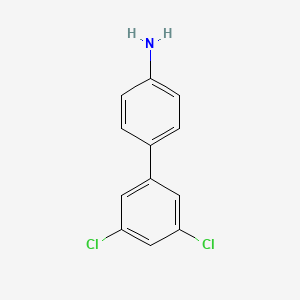
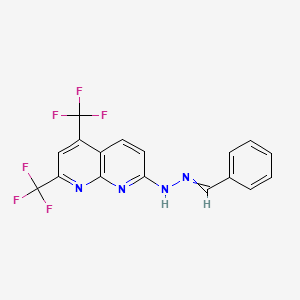
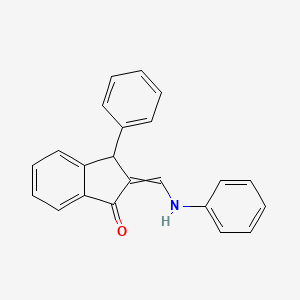
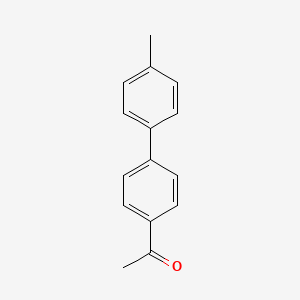

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
